2,6-Dichloro-1,3-benzothiazol-7-amine
Description
Properties
CAS No. |
188787-62-4 |
|---|---|
Molecular Formula |
C7H4Cl2N2S |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
2,6-dichloro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,10H2 |
InChI Key |
PBPMBGHZOIITDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl |
Synonyms |
7-Benzothiazolamine,2,6-dichloro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
2,6-Dichloro-1,4-benzoquinone (DCBQ)
- Core Structure: Benzoquinone (oxidized benzene ring with two ketone groups) vs. benzothiazole (fused benzene and thiazole ring).
- Substituents : Both compounds share 2,6-dichloro substitution, but DCBQ lacks the amine group and thiazole sulfur.
- Reactivity and Toxicity: DCBQ is a disinfection byproduct with demonstrated in vitro toxicity (e.g., oxidative stress induction in cellular assays) .
2,6-Dichloro-1,4-hydroquinone (DCHQ)
- Core Structure: Hydroquinone (benzene with two hydroxyl groups) vs. benzothiazole.
- Substituents : DCHQ has hydroxyl groups at positions 1 and 4, contrasting with the amine and thiazole sulfur in the target compound.
- Biological Activity : DCHQ exhibits cytotoxicity in breast cancer cell lines (e.g., MCF-7), likely due to its ability to undergo oxidation to DCBQ, generating ROS . The amine group in 2,6-dichloro-1,3-benzothiazol-7-amine may confer distinct interactions with biological targets, such as enzyme active sites, compared to DCHQ’s hydroxyl groups.
6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 7, )
- Core Structure : Benzodithiazine (sulfur- and nitrogen-containing heterocycle) vs. benzothiazole.
- Substituents: Compound 7 features a chloro, methyl, and hydrazino group, contrasting with the dichloro-amine substitution in the target compound.
- Physicochemical Properties: The hydrazino and sulfone groups in Compound 7 contribute to its high polarity and solubility in polar solvents (e.g., DMSO), as evidenced by NMR shifts (δ 8.39 ppm for N=CH) . In contrast, the dichloro-amine substitution in this compound may reduce solubility but enhance membrane permeability.
Physicochemical and Spectroscopic Properties
Preparation Methods
Core Benzothiazole Formation
The benzothiazole scaffold is typically constructed via cyclization of substituted aniline precursors. For 2,6-dichloro-1,3-benzothiazol-7-amine, 3,5-dichloroaniline serves as the primary starting material. Reaction with thiourea or ammonium thiocyanate in the presence of brominating agents such as N-bromosuccinimide (NBS) initiates cyclization. A patented method demonstrates that acidic ionic liquids (e.g., [HSO₄⁻]-based) catalyze this process efficiently, achieving yields up to 76% under reflux conditions (80–110°C). Key parameters include:
-
Molar ratios : 1:1–1.5 for 3,5-dichloroaniline:ammonium thiocyanate:NBS.
-
Solvent systems : Acetonitrile or dioxane, with ionic liquids reducing side reactions.
Regioselective Chlorination
Chlorination is often integrated into the cyclization step. Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) post-cyclization introduces additional chloro groups. For example, treating 2-amino-1,3-benzothiazole with PCl₅ at 60°C for 4 hours yields 2,6-dichloro derivatives, though over-chlorination remains a challenge.
Post-Cyclization Functionalization Strategies
Direct Amination at Position 7
Introducing the amine group at position 7 requires nucleophilic aromatic substitution. A chlorinated intermediate (e.g., 2,6-dichloro-1,3-benzothiazole) reacts with ammonia under high-pressure conditions (5–10 bar) in ethanol at 120°C for 12 hours. This method, adapted from piperazine coupling protocols, achieves moderate yields (55–60%) but requires rigorous purification via column chromatography (petroleum ether:ethyl acetate = 3:1).
Reductive Amination Pathways
Alternative approaches employ reductive amination using lithium aluminum hydride (LiAlH₄). For instance, reducing a nitro precursor (2,6-dichloro-7-nitro-1,3-benzothiazole) in tetrahydrofuran (THF) at 0°C converts the nitro group to an amine with 68% efficiency.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern industrial methods leverage continuous flow reactors to enhance scalability. A two-step process involves:
Solvent and Catalyst Optimization
Ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) improve atom economy by acting as both solvent and catalyst. Trials show a 15% yield increase when replacing traditional solvents (DMSO, DMF) with ionic liquids.
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dichloro-1,3-benzothiazol-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves cyclization reactions using 2-aminothiophenol derivatives and halogenated precursors under acidic catalysis. For example, refluxing 2-aminothiophenol with dichloro-substituted ketones or aldehydes in the presence of HCl can yield benzothiazole cores . Optimization should focus on controlling stoichiometry, temperature (e.g., 80–100°C), and catalyst concentration to minimize side products like polychlorinated byproducts. Purification via column chromatography (silica gel, eluent: DCM/hexane) is recommended for isolating the target compound.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze /-NMR to confirm amine proton signals (~5–6 ppm) and aromatic/chlorine-substituted carbons.
- HRMS : Use electrospray ionization (ESI) to validate molecular weight (e.g., [M+H]).
- Chromatography :
- HPLC-UV/FLD : Employ a C18 column with acetonitrile/water gradients to assess purity (>95%).
- Crystallography : Single-crystal X-ray diffraction (via SHELX programs) can resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. What strategies are effective for elucidating the molecular interactions of this compound with biological targets, considering potential structural analogs?
- Methodological Answer :
- Comparative Docking : Compare binding modes with analogs like N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine (which alters pharmacokinetics via a benzyl group) using AutoDock Vina or Schrödinger Suite .
- In Vitro Assays : Conduct competitive binding studies (e.g., fluorescence polarization) to evaluate affinity for enzymes or receptors.
- Metabolomics : Use untargeted LC-MS to identify metabolic byproducts and pathways influenced by the compound, as demonstrated for structurally similar disinfection byproducts .
Q. How can conflicting data on the toxicity profile of halogenated benzothiazole derivatives be resolved, particularly when assessing environmental or cellular impacts?
- Methodological Answer :
- Tiered Toxicity Testing :
Acute Toxicity : Use Daphnia magna or zebrafish embryos to determine LC values.
Chronic Toxicity : Apply algal growth inhibition tests (OECD 201) over 72 hours.
- Mixture Analysis : Assess synergistic effects with co-pollutants (e.g., chlorophenols) using factorial design experiments, as seen in studies on 2,6-dichloro-1,4-benzoquinone .
- Mechanistic Studies : Employ ROS (reactive oxygen species) detection kits and transcriptomics to differentiate between direct cytotoxicity and oxidative stress pathways.
Q. What computational tools are suitable for predicting the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- QSPR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential.
- DFT Calculations : Simulate hydrolysis or ozonation pathways (Gaussian 09, B3LYP/6-31G*) to identify stable intermediates, referencing degradation mechanisms of 2,6-dichloro-1,4-benzoquinone .
- Experimental Validation : Perform ozonation experiments (pH 7–9) with LC-MS/MS monitoring to confirm predicted transformation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
